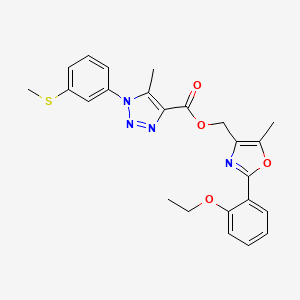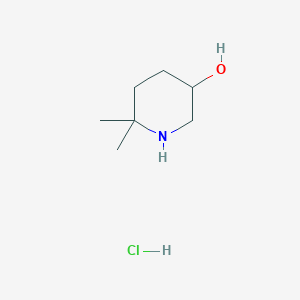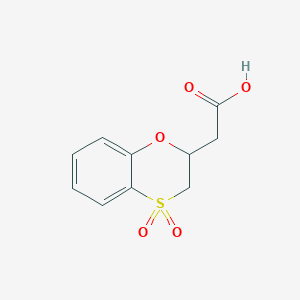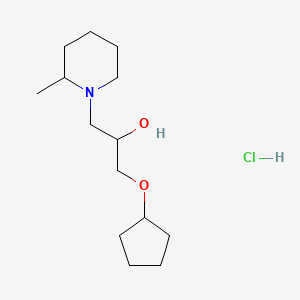![molecular formula C23H22N6O6 B2884344 2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-33-8](/img/structure/B2884344.png)
2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazolopyrimidine group, and a nitrobenzyl group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medical or biological research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyrimidine structure, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using a molecular modeling software. The presence of various functional groups like nitrobenzyl and benzamide suggests potential sites for reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the conditions and the reactants present. The nitrobenzyl group, for example, is often used in ‘caging’ reactions in biological chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound has been found to have significant antioxidant activity . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has demonstrated antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . Fluoro-substituted, phenethyl groups, oxygenated cyclic and aliphatic, and benzonitrile are among the reported derivatives that demonstrated good inhibition for antibacterial activity .
Anti-inflammatory Activity
Benzamides, a significant class of amide compounds to which the compound belongs, have been widely used for their anti-inflammatory properties .
Antifungal Activity
Benzamides have also been used for their antifungal properties . This suggests that the compound could potentially be used in antifungal applications.
Anticancer Activity
Benzamides have been widely used in the treatment of cancer . This suggests that the compound could potentially be used in anticancer applications.
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that the compound could potentially have applications in these industries.
Drug Discovery
Recently, amide compounds have been used in drug discovery . This suggests that the compound could potentially be used in the discovery of new drugs.
Treatment of Hypercholesterolemia
Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests that the compound could potentially be used in the treatment of hypercholesterolemia.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs . This means that the compound remains inactive until it is exposed to light, at which point it releases the active drug.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKRTACBAAALFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)






![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)


![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)